

Preclinical In Vivo Efficacy of RMC-6236 and RMC-6291: A Comparative Guide

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Compound of Interest		
Compound Name:	RMC-113	
Cat. No.:	B15607158	Get Quote

Notice: The initial request specified "RMC-113." Our comprehensive search did not identify a specific therapeutic agent with this designation. However, given the context of preclinical oncology models, it is highly probable that the query pertains to the well-documented RAS inhibitors from Revolution Medicines, notably RMC-6236 and RMC-6291. This guide will focus on the preclinical in vivo efficacy of these two compounds, providing a comparative analysis based on available data.

This guide provides an objective comparison of the preclinical in vivo performance of RMC-6236 and RMC-6291, two clinical-stage inhibitors targeting the oncogenic RAS pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the efficacy and experimental context of these novel cancer therapies.

I. Overview of RMC-6236 and RMC-6291

RMC-6236 and RMC-6291 are innovative RAS inhibitors developed by Revolution Medicines. They employ a distinct mechanism of action, functioning as RAS(ON) inhibitors. Unlike previous generations of inhibitors that target the inactive, GDP-bound (OFF) state of KRAS, these compounds target the active, GTP-bound (ON) state.

RMC-6236 (Daraxonrasib) is a first-in-class, oral, RAS(ON) multi-selective inhibitor. It is
designed to target a wide range of common RAS mutations, including various KRAS G12X
mutations.[1]



RMC-6291 (Elironrasib) is a potent, covalent, and orally bioavailable KRAS G12C(ON) inhibitor.
 It specifically targets the KRAS G12C mutation, which is prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Both molecules form a tri-complex with cyclophilin A (CypA) and the active KRAS protein, which sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[3]

II. Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical animal models, demonstrating the anti-tumor activity of RMC-6236 and RMC-6291.

Table 1: In Vivo Efficacy of RMC-6236 in Xenograft Models

Cancer Type	Model (KRAS Mutation)	Treatment	Key Findings	Reference
Pancreatic Ductal Adenocarcinoma (PDAC)	Capan-2 (G12V/WT)	25 mg/kg, PO, QD	Profound tumor regression	[4]
PDAC	HPAC (G12D/WT)	25 mg/kg, PO, QD	Significant tumor regression	[4]
Non-Small Cell Lung Cancer (NSCLC)	NCI-H358 (G12C/WT)	25 mg/kg, PO, QD	Significant tumor growth inhibition	[4]
NSCLC	NCI-H441 (G12V/WT)	25 mg/kg, PO, QD	Dose-dependent tumor growth inhibition	[4]
Multiple KRAS G12X Models	74 different xenograft models	25 mg/kg, PO, QD	Mean tumor volume change from baseline: -13.7%	[4]



Table 2: Comparative In Vivo Efficacy of RMC-6291 vs. Adagrasib

Cancer Type	Model (KRAS Mutation)	Treatment	Key Findings	Reference
NSCLC	Multiple patient- and cell line- derived xenografts (G12C)	RMC-6291 vs. Adagrasib	RMC-6291 demonstrated superior response rates, deeper tumor regressions, and longer duration of response compared to adagrasib.	[3][5]
NSCLC (Adagrasib- resistant)	LUN055 PDX (G12C/WT, ERBB3amp, KRASamp)	RMC-6291 (200 mg/kg, PO, QD) vs. Adagrasib (100 mg/kg, PO, QD)	RMC-6291 induced tumor regression in a model resistant to adagrasib.	[2]
PDAC (Sotorasib- resistant)	MIA PaCa-2 CDX (G12C/G12C, KRASamp)	RMC-6291 (100 mg/kg, PO, QD) vs. Sotorasib (100 mg/kg, PO, QD)	RMC-6291 showed significant anti- tumor activity in a model resistant to sotorasib.	[2]

III. Experimental Protocols

The following are generalized experimental protocols based on the cited preclinical studies. Specific details may vary between individual experiments.

- 1. Xenograft Animal Models:
- Animals: Female BALB/c nude mice or NOD-SCID/IL2Rg(null) (NSG) immune-deficient mice, typically 6-8 weeks old, are used.[4]



- Cell Line Derived Xenografts (CDX): Human cancer cell lines (e.g., Capan-2, NCI-H358) are cultured and then subcutaneously injected into the flank of the mice. Tumor growth is monitored, and treatment begins when tumors reach a specified volume (e.g., 100-120 mm³).[4]
- Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted subcutaneously into immunocompromised mice. These models are thought to better recapitulate the heterogeneity of human tumors.

2. Drug Administration:

- Formulation: RMC-6236 and RMC-6291 are formulated for oral administration (PO).
- Dosing and Schedule: Dosing is typically performed once daily (QD). The specific dose can vary, with doses such as 25 mg/kg for RMC-6236 and 100-200 mg/kg for RMC-6291 being reported in preclinical studies.[2][4]
- Treatment Duration: Treatment duration varies but can extend for 28 days or longer, depending on the study endpoints.[4]

3. Efficacy Endpoints:

- Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
- Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals compared to a vehicle-treated control group.
- Tumor Regression: A decrease in the size of a tumor after treatment.
- Survival: In some studies, overall survival is monitored as a primary endpoint.

IV. Visualizations

A. Signaling Pathway



RAS(ON) Inhibitor Mechanism of Action Cell Membrane **Receptor Tyrosine** Kinase (RTK) Growth Factor Signal Activates Cytoplasm KRAS-GDP (Inactive) GDP/GTP Exchange GTP Hydrolysis (Blocked in Mutation) Cyclophilin A (CypA) RMC-6236 / RMC-6291 (Active) Forms complex Inhibitory Tri-Complex Blocks Interaction PI3K RAF MEK mTOR ERK Nucleus

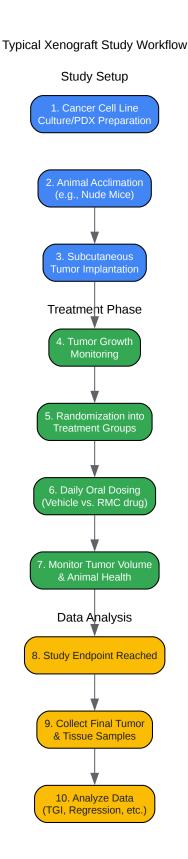
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Caption: Mechanism of RMC RAS(ON) inhibitors.

Cell Proliferation, Survival, Growth



B. Experimental Workflow



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Caption: Workflow for a preclinical xenograft study.

V. Conclusion

The preclinical data for RMC-6236 and RMC-6291 demonstrate potent anti-tumor activity in a variety of in vivo cancer models. RMC-6236 shows broad efficacy across multiple KRAS G12X mutations, while RMC-6291 exhibits superior performance against KRAS G12C mutant tumors, including those resistant to first-generation KRAS(OFF) inhibitors.[3][4][5] Their unique tricomplex mechanism of targeting the active RAS(ON) state represents a promising strategy in the development of therapies for RAS-addicted cancers. The experimental protocols outlined provide a basis for understanding the context of these findings and for designing future preclinical studies. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of these novel agents.

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